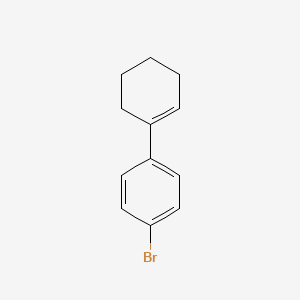

1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(cyclohexen-1-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISODRHQFKANYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Cyclohex 1 En 1 Yl Benzene and Analogues

Halogenation Strategies for Cyclohexenylbenzene Derivatives

A common and direct route to 1-Bromo-4-(cyclohex-1-en-1-yl)benzene involves the halogenation of a 1-phenylcyclohexene precursor. The success of this approach hinges on controlling the regioselectivity of the bromination on the aromatic ring.

Direct Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. msu.edu In the context of synthesizing the target compound, this involves treating 1-phenylcyclohexene with an electrophilic bromine source. The cyclohexenyl substituent acts as an activating group, directing the incoming electrophile to the ortho and para positions of the benzene (B151609) ring. Given that the para position is already substituted, bromination is directed to the ortho positions.

The generally accepted mechanism proceeds in two main steps. libretexts.org Initially, a strong electrophile, often Br+ or a polarized bromine molecule complexed with a Lewis acid catalyst (e.g., FeBr₃), attacks the electron-rich π-system of the benzene ring. openstax.orglibretexts.org This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, faster step, a weak base, such as the FeBr₄⁻ formed during catalyst activation, removes a proton from the carbon atom bearing the new bromine atom, restoring the ring's aromaticity and yielding the brominated product. libretexts.org

Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, increasing its electrophilicity and enabling it to react with the moderately activated benzene ring. openstax.orglibretexts.org

Regioselective Bromination Techniques

Achieving high regioselectivity is crucial in organic synthesis to avoid the formation of isomeric byproducts and simplify purification. While the directing effect of the cyclohexenyl group is strong, controlling reaction conditions and the choice of brominating agent can further enhance selectivity.

Various reagents and methods have been developed to improve the regioselectivity of electrophilic aromatic bromination. nih.gov N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent compared to Br₂. It can be used with a variety of catalysts or solvents to achieve high yields of specific isomers. nih.gov For instance, the use of NBS in solvents like acetonitrile (B52724) at controlled temperatures can provide excellent selectivity for the desired product. nih.gov Other specialized reagents include tetraalkylammonium tribromides, which are known to be highly para-selective for certain substrates, and bromodimethylsulfonium bromide. nih.gov The choice of solvent can also play a significant role; for example, reactions in ionic liquids have been shown to be highly regioselective. nih.gov For phenols, which are highly activated, mixtures of TMSBr and specific sulfoxides have been developed to achieve high para-selectivity by potentially forming a hydrogen-bonded complex that sterically hinders the ortho positions. chemistryviews.org While not directly applicable to cyclohexenylbenzene, this illustrates the principle of using tailored reagent systems to control regiochemistry.

| Brominating Agent/System | Typical Conditions | Selectivity Notes |

| Br₂ / FeBr₃ | Inert solvent (e.g., CH₂Cl₂) | Standard method, can sometimes lead to over-bromination or isomer mixtures. |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), 0 °C to RT | Milder than Br₂; often provides higher regioselectivity. nih.gov |

| NBS / Silica gel | CH₂Cl₂ | Good brominating agent for regioselective electrophilic aromatic brominations. nih.gov |

| Tetraalkylammonium tribromides | Dichloromethane | Can exhibit high para-selectivity for activated systems like phenols. nih.gov |

| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile (MeCN), RT | Provides high para-selectivity for phenols, potentially via hydrogen bonding. chemistryviews.org |

Carbon-Carbon Bond Formation Reactions for Cyclohexenyl-Phenyl Linkages

An alternative synthetic strategy involves constructing the pivotal C-C bond between a pre-functionalized benzene ring and a cyclohexene (B86901) moiety. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org To synthesize this compound, two primary Suzuki pathways are conceivable:

Reaction of 1,4-dibromobenzene (B42075) with cyclohex-1-en-1-ylboronic acid or its ester derivative.

Reaction of 4-bromophenylboronic acid with 1-bromocyclohex-1-ene.

The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst to form a Pd(II) species, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction provides a direct method for the arylation of cyclohexene. The synthesis could involve the coupling of 1,4-dibromobenzene or 1-bromo-4-iodobenzene (B50087) with cyclohexene. The use of an aryl halide with different halogens (e.g., I and Br) allows for selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for further modification.

A key challenge in the Heck coupling of cyclic olefins like cyclohexene is controlling the regioselectivity, as mixtures of products can be formed. nih.gov The reaction can yield both the conjugated 1-arylcyclohexene and the non-conjugated 3-arylcyclohexene. Research has shown that reaction conditions, including the choice of catalyst, ligands, base, and the addition of co-solvents like DMSO, can significantly influence the product distribution. acs.org For instance, certain palladium catalyst systems favor the formation of the thermodynamically more stable conjugated product, which is desired for this synthesis. nih.govacs.org

| Reaction | Aryl Component | Cyclohexene Component | Catalyst System (Example) | Base (Example) |

| Suzuki-Miyaura | 1,4-Dibromobenzene | Cyclohex-1-en-1-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| Suzuki-Miyaura | 4-Bromophenylboronic acid | 1-Bromocyclohex-1-ene | Pd(OAc)₂ / SPhos | K₃PO₄ |

| Heck | 1-Bromo-4-iodobenzene | Cyclohexene | Pd(OAc)₂ / PPh₃ | Et₃N |

| Heck | 1,4-Dibromobenzene | Cyclohexene | Pd₂(dba)₃ / PCy₃ | Na₂CO₃ |

Grignard Reagent and Organolithium Chemistry in Aryl-Cyclohexenyl Coupling

Organometallic reagents such as Grignard and organolithium compounds are classic tools for C-C bond formation.

Grignard Reagents: A cyclohexenyl Grignard reagent, such as cyclohex-1-en-1-ylmagnesium bromide, can be prepared from 1-bromocyclohexene and magnesium metal. stackexchange.com This nucleophilic reagent can then be coupled with an electrophilic aryl partner like 1,4-dibromobenzene. These cross-coupling reactions are typically catalyzed by transition metals, with nickel and palladium complexes being common choices. For instance, manganese(II) chloride (MnCl₂) has been shown to catalyze the cross-coupling of certain activated aryl halides with various Grignard reagents. dtu.dk The reaction scope can be broad, accommodating a variety of alkyl and aryl Grignard reagents. dtu.dkresearchgate.net

Organolithium Chemistry: Organolithium reagents are more reactive and often more basic than their Grignard counterparts. wikipedia.org Cyclohex-1-en-1-yllithium can be prepared via lithium-halogen exchange from 1-bromocyclohexene and an alkyllithium reagent (e.g., t-butyllithium) at low temperatures. masterorganicchemistry.com This highly reactive nucleophile can then be coupled with 1,4-dibromobenzene. Due to their high reactivity, organolithium reactions are often performed at low temperatures to prevent side reactions. saylor.orgnih.gov Both Grignard and organolithium reagents offer powerful methods for creating the aryl-cyclohexenyl bond, though they require careful control of reaction conditions due to their reactivity. wikipedia.orglookchem.com

Olefin Metathesis and Ring-Closing Methodologies for Cyclohexene Formation

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic alkenes, including functionalized cyclohexene rings. wikipedia.orgmdpi.com This approach builds the cyclohexene ring intramolecularly from an acyclic diene precursor using ruthenium or molybdenum alkylidene catalysts, famously developed by Grubbs, Schrock, and Chauvin. wikipedia.orgorganic-chemistry.org

To apply this methodology for the synthesis of this compound, a suitable diene precursor containing the 4-bromophenyl group must first be synthesized. For example, a 1-(4-bromophenyl)-1,7-octadiene derivative could be a viable precursor. The RCM reaction is driven by the entropically favorable release of a small, volatile alkene, typically ethylene, when terminal alkenes are used. organic-chemistry.org

The key to a successful RCM reaction is the choice of catalyst. Several generations of Grubbs' catalysts are commercially available, offering varying levels of activity, stability, and functional group tolerance. sigmaaldrich.com Second and third-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, are generally more active and robust, allowing for the cyclization of more sterically hindered or electronically deactivated dienes. nih.govdrughunter.com The reaction is known for its excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. nih.gov

| Catalyst Generation | Catalyst Name (Example) | Key Features |

| 1st Generation | Grubbs' Catalyst 1st Gen. | Ruthenium-based, phosphine (B1218219) ligands. Good for simple RCM. |

| 2nd Generation | Grubbs' Catalyst 2nd Gen. | One phosphine replaced by an N-heterocyclic carbene (NHC) ligand. Higher activity and better stability. drughunter.com |

| 3rd Generation (Fast-initiating) | Grubbs' Catalyst 3rd Gen. | Pyridine ligands for faster initiation. |

| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs 1st & 2nd Gen. | Features a chelating isopropoxystyrene ligand. Increased stability and allows for catalyst recovery/reuse. nih.gov |

Elimination Reactions in the Preparation of Cyclohex-1-en-1-yl Moieties

Elimination reactions are a cornerstone in the synthesis of unsaturated compounds like this compound. These reactions typically involve the removal of two substituents from a saturated or partially saturated precursor, leading to the formation of a double bond. The choice of reaction conditions and reagents can significantly influence the yield and regioselectivity of the resulting alkene.

Base-catalyzed dehydrohalogenation is a widely employed method for the synthesis of alkenes. In the context of preparing this compound, a suitable precursor would be a 1-bromo-4-(halocyclohexyl)benzene derivative. The reaction involves the treatment of this precursor with a base, which abstracts a proton from the carbon atom adjacent to the carbon bearing the leaving group (a halogen), leading to the formation of the cyclohexene double bond.

The efficacy of this reaction is dependent on several factors, including the strength of the base, the nature of the solvent, and the reaction temperature. Common bases used for dehydrohalogenation include potassium hydroxide (B78521) (KOH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu). The choice of base can influence the regioselectivity of the elimination, particularly in substituted cyclohexyl systems where different constitutional isomers of the alkene can be formed. For instance, a bulky base like potassium tert-butoxide tends to favor the formation of the less substituted (Hofmann) product, while a smaller base like sodium ethoxide often leads to the more substituted (Zaitsev) product.

While specific literature detailing the base-catalyzed dehydrohalogenation for the direct synthesis of this compound is not abundant, the principles of this reaction are well-established in organic synthesis. The general reaction scheme would involve a precursor such as 1-bromo-4-(1,2-dibromocyclohexyl)benzene, where treatment with a strong base would induce a double dehydrobromination to yield the desired product.

| Precursor | Base | Solvent | Product |

| 1-Bromo-4-(1-halocyclohexyl)benzene | Potassium tert-butoxide | Tetrahydrofuran (B95107) | This compound |

| 1-Bromo-4-(2-halocyclohexyl)benzene | Sodium ethoxide | Ethanol | This compound |

This table represents a generalized approach to the synthesis of this compound via base-catalyzed dehydrohalogenation, based on fundamental organic chemistry principles.

Zinc-catalyzed elimination reactions offer an alternative route to the formation of the cyclohex-1-en-1-yl moiety. These reactions often involve the use of vicinal dihalides as precursors. In this method, zinc metal acts as a reducing agent, facilitating the removal of both halogen atoms to form a double bond.

For the synthesis of this compound, a plausible precursor would be 1-bromo-4-(1,2-dihalocyclohexyl)benzene. The reaction with zinc dust, typically in a polar aprotic solvent like dimethylformamide (DMF) or an alcohol, would lead to the desired product. This method is particularly useful when the corresponding dihaloalkane is readily accessible. The catalytic applications of zinc in organic synthesis are broad, extending to various carbon-carbon and carbon-heteroatom bond formations. researchgate.net While specific examples for the synthesis of this compound are not extensively documented, the general utility of zinc in promoting such eliminations is a well-established synthetic tool. researchgate.net

| Precursor | Reagent | Solvent | Product |

| 1-Bromo-4-(1,2-dibromocyclohexyl)benzene | Zinc dust | Ethanol | This compound |

| 1-Bromo-4-(1,2-dichlorocyclohexyl)benzene | Zinc dust | DMF | This compound |

This table illustrates a generalized synthetic route using zinc-catalyzed elimination, a known method for alkene synthesis from vicinal dihalides.

Enantioselective and Diastereoselective Synthetic Routes Towards Chiral Analogues

The development of enantioselective and diastereoselective synthetic methods is crucial for accessing chiral analogues of this compound. Such chiral molecules are of significant interest in medicinal chemistry and materials science. While specific stereoselective syntheses for this exact compound are not widely reported, general strategies for the asymmetric synthesis of chiral cyclohexene derivatives can be considered.

One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a suitable cyclohexadiene precursor could potentially yield a chiral cyclohexene derivative. Another strategy could involve an organocatalyzed asymmetric reaction to construct the chiral cyclohexene ring system. For example, a novel approach to producing chiral 1,3-cyclohexadienals has been developed using an organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst. nih.gov This method provides stereocontrolled access to the cyclohexadienal backbone and could be adapted for the synthesis of chiral precursors to this compound analogues. nih.gov

Furthermore, the stereoselective formation of arenes can be a powerful tool for creating chiral aromatic structures. snnu.edu.cn While not directly applicable to the cyclohexene moiety, this principle highlights the potential for developing novel stereoselective methods for complex molecular scaffolds. The diastereoselective synthesis of highly substituted chiral molecules often relies on controlling the approach of reagents to a chiral substrate or using a chiral auxiliary to direct the stereochemical outcome.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, green approaches can be applied to various stages, particularly in the synthesis of its precursors. A common method for constructing the C-C bond between the phenyl and cyclohexenyl moieties is the Suzuki-Miyaura cross-coupling reaction.

Recent advancements in green chemistry have focused on making the Suzuki-Miyaura reaction more sustainable. researchgate.net This includes the use of water as a solvent, which is non-toxic, non-flammable, and readily available. rsc.org Aqueous Suzuki reactions often employ water-soluble phosphine ligands or are performed under phase-transfer conditions. researchgate.net For instance, an aqueous Suzuki reaction using potassium carbonate as a base in water can generate biaryl products, eliminating the need for hazardous organic solvents. This approach also features a shorter reaction time, leading to reduced energy consumption.

Another green aspect of precursor synthesis involves the preparation of the boronic acid or ester coupling partner. A catalytic carbon-hydrogen activation/borylation method has been developed using an iridium catalyst to synthesize aryl boronic esters from hydrocarbon feedstocks in a single step, without a solvent and with only hydrogen as a byproduct. pharmtech.com This method is tolerant of various functional groups and can be combined with subsequent reactions in situ. pharmtech.com

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Use of water as a solvent in Suzuki-Miyaura coupling. rsc.org |

| Energy Efficiency | Reduced reaction times in aqueous Suzuki protocols. |

| Catalysis | Use of highly active palladium catalysts and iridium catalysts for C-H borylation. rsc.orgpharmtech.com |

| Atom Economy | C-H activation/borylation generates only hydrogen as a byproduct. pharmtech.com |

| Less Hazardous Chemical Syntheses | Replacement of hazardous organic solvents and corrosive additives with water and benign bases like potassium carbonate. |

This table summarizes the application of green chemistry principles to the synthesis of precursors for this compound.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 Cyclohex 1 En 1 Yl Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule, where a bromine atom is directly attached to the benzene (B151609) ring, is a key site for various synthetic transformations. Its reactivity is influenced by the electronic properties of the benzene ring and the nature of the attacking reagent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. nih.govresearchgate.net For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. researchgate.netresearchgate.net

In the case of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene, the cyclohexenyl group is not a strong electron-withdrawing group. Consequently, the benzene ring is not sufficiently activated for SNAr reactions to occur under standard conditions. Attempts to react this compound with common nucleophiles like hydroxides, alkoxides, or amines would likely be unsuccessful or require extremely harsh conditions, which could lead to decomposition or side reactions involving the double bond.

Table 1: Expected Reactivity in Nucleophilic Aromatic Substitution

| Reagent | Expected Outcome | Rationale |

| Sodium hydroxide (B78521) | No significant reaction | The absence of electron-withdrawing groups on the aromatic ring prevents the stabilization of the Meisenheimer complex. |

| Sodium methoxide | No significant reaction | Similar to sodium hydroxide, the ring is not activated for nucleophilic attack. |

| Ammonia (B1221849) | No significant reaction | The nucleophilicity of ammonia is insufficient to displace the bromide from the unactivated aryl ring. |

Halogen-Metal Exchange Reactions (e.g., Lithiation, Grignard Formation)

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. mdpi.com This transformation fundamentally changes the polarity of the carbon atom attached to the halogen, converting it from an electrophilic site to a strongly nucleophilic one.

Lithiation: Reaction of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would be expected to result in a rapid halogen-metal exchange. mdpi.com This would produce the corresponding aryllithium species. The rate of exchange generally follows the trend I > Br > Cl. mdpi.com

Grignard Reagent Formation: The formation of a Grignard reagent is another common transformation for aryl bromides. This involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium halide, or Grignard reagent, is a potent nucleophile that can be used in a wide array of subsequent reactions to form new carbon-carbon bonds.

Table 2: Halogen-Metal Exchange Reactions

| Reagent | Product | Typical Conditions |

| n-Butyllithium | 4-(Cyclohex-1-en-1-yl)phenyllithium | Anhydrous ether or THF, low temperature (e.g., -78 °C) |

| Magnesium turnings | 4-(Cyclohex-1-en-1-yl)phenylmagnesium bromide | Anhydrous diethyl ether or THF, reflux |

Oxidative Addition Reactions with Transition Metals

The carbon-bromine bond in this compound can undergo oxidative addition with low-valent transition metal complexes, particularly those of palladium and nickel. This reaction is a fundamental step in many important cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com

In this process, the metal center inserts itself into the C-Br bond, leading to an increase in both its oxidation state and coordination number. The resulting organometallic complex can then participate in further catalytic steps. For example, a palladium(0) complex would react with this compound to form a palladium(II) species. This reactivity opens up pathways to couple the aryl group with a variety of other organic fragments.

Transformations Involving the Cyclohex-1-en-1-yl Double Bond

The double bond in the cyclohexenyl ring is an electron-rich center, making it susceptible to reactions with electrophiles and a site for catalytic hydrogenation.

Catalytic Hydrogenation and Reduction Pathways

The double bond of the cyclohexenyl group can be readily reduced to a single bond through catalytic hydrogenation. This typically involves treating the compound with hydrogen gas in the presence of a transition metal catalyst.

Depending on the catalyst and reaction conditions, it is possible to selectively hydrogenate the double bond without affecting the aromatic ring or the carbon-bromine bond.

Selective Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst) under mild conditions (e.g., low pressure of H2 and room temperature) would be expected to selectively reduce the cyclohexenyl double bond to yield 1-Bromo-4-cyclohexylbenzene.

Full Reduction: More forcing conditions, such as higher hydrogen pressures and temperatures, or the use of more active catalysts like rhodium or ruthenium, could lead to the hydrogenation of both the double bond and the benzene ring, ultimately forming 1-bromocyclohexylcyclohexane. Cleavage of the C-Br bond (hydrogenolysis) might also occur under these more vigorous conditions.

Table 3: Potential Catalytic Hydrogenation Products

| Catalyst | Conditions | Major Product |

| Pd/C | H2 (1 atm), Room Temp. | 1-Bromo-4-cyclohexylbenzene |

| Rh/C | H2 (high pressure), Elevated Temp. | 1-Bromocyclohexylcyclohexane |

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The electron-rich double bond of the cyclohexenyl moiety is reactive towards electrophiles. In an electrophilic addition reaction, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds.

Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the double bond would be expected to proceed readily. This would result in the formation of a dihalogenated cyclohexane (B81311) derivative. The reaction typically proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), would also occur. This reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (in this case, the carbon at the 2-position of the cyclohexene (B86901) ring), and the halide adds to the more substituted carbon (the carbon at the 1-position).

It is important to note that the benzene ring itself is generally unreactive towards electrophilic addition under these conditions due to the stability associated with its aromaticity.

Cycloaddition Reactions (e.g., Diels-Alder)

The structure of this compound, containing a cyclohexene ring, inherently suggests the possibility of participating in cycloaddition reactions. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, is a prime candidate for exploring the reactivity of the dienyl portion of the molecule. In a hypothetical Diels-Alder reaction, the cyclohexene moiety could act as the diene component, reacting with a suitable dienophile.

The electronic nature of the substituents on both the diene and dienophile significantly influences the facility of the Diels-Alder reaction. The presence of the bromophenyl group on the cyclohexene ring may exert a modest electronic effect on the diene system. However, detailed experimental studies documenting the specific Diels-Alder reactivity of this compound, including reaction kinetics, stereoselectivity, and the scope of suitable dienophiles, are not extensively reported in the current scientific literature. Further research in this area would be necessary to fully characterize its behavior in such cycloadditions.

Palladium-Catalyzed Transformations of Aryl Halides with Olefins

The aryl bromide functionality in this compound makes it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. This compound could be coupled with various olefins in the presence of a palladium catalyst and a base to form more complex molecular architectures. The outcome of the reaction, including yield and stereoselectivity, would be dependent on the specific olefin, catalyst system (ligands and palladium precursor), and reaction conditions employed.

Suzuki Coupling: In a Suzuki coupling, the aryl bromide would react with an organoboron compound, typically a boronic acid or ester. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with a suitable boronic acid would lead to the formation of a biaryl-type structure, extending the conjugation of the system.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper, would transform the bromo-substituted aromatic ring of the title compound into an arylalkyne derivative, a valuable building block in materials science and medicinal chemistry.

Radical Reactions and Mechanistic Investigations

The carbon-bromine bond in this compound can be susceptible to homolytic cleavage under radical conditions, initiating a variety of transformations. The generation of an aryl radical from this compound could lead to subsequent addition reactions to unsaturated systems or participation in radical-mediated cyclization cascades.

Furthermore, the allylic positions on the cyclohexene ring are potential sites for radical substitution reactions, such as free-radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation. Such a reaction would introduce an additional bromine atom into the cyclohexene ring, creating a new synthetic handle for further functionalization.

Mechanistic investigations into the radical reactions of this compound would likely focus on the stability of the intermediate radicals and the regioselectivity of any subsequent reactions. However, specific experimental studies detailing these radical-based transformations and their underlying mechanisms for this particular compound are scarce.

Rearrangement Reactions and Their Driving Forces

The carbon skeleton of this compound possesses features that could, under certain conditions, lead to rearrangement reactions. Acid-catalyzed conditions, for instance, could potentially induce isomerization of the double bond within the cyclohexene ring. The driving force for such a rearrangement would be the formation of a more thermodynamically stable alkene.

For example, treatment with a strong acid could lead to protonation of the double bond, generating a carbocationic intermediate. A subsequent deprotonation event at a different position could result in a shifted double bond. The stability of the potential carbocation intermediates would play a crucial role in directing the outcome of such a rearrangement. At present, there is a lack of specific studies in the scientific literature that investigate and detail the rearrangement reactions of this compound and the thermodynamic or kinetic factors that would govern them.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Cyclohex 1 En 1 Yl Benzene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For 1-bromo-4-(cyclohex-1-en-1-yl)benzene, the FT-IR spectrum is expected to exhibit characteristic peaks for its distinct structural components: the substituted benzene (B151609) ring and the cyclohexene (B86901) ring.

Key expected FT-IR absorption bands include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are anticipated in the region of 3100-3000 cm⁻¹.

Alkene C-H Stretching: The C-H bond of the cyclohexene double bond (=C-H) is expected to show a stretching vibration above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups in the cyclohexene ring will display symmetric and asymmetric stretching vibrations typically in the 2950-2850 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bond in the cyclohexene ring and the aromatic ring are expected to show stretching vibrations in the 1650-1450 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the fingerprint region, often between 600 and 500 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Alkene C-H Stretch | >3000 | Cyclohexene Ring |

| Aliphatic C-H Stretch | 2950-2850 | Cyclohexene Ring |

| C=C Stretch (Aromatic) | ~1600-1450 | Benzene Ring |

| C=C Stretch (Alkene) | ~1650 | Cyclohexene Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide further confirmation of the key functional groups.

Expected prominent Raman signals include:

Aromatic Ring Breathing Mode: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the benzene ring.

C=C Stretching: The C=C bonds of both the aromatic and cyclohexene rings will give rise to strong Raman signals in the 1650-1550 cm⁻¹ region.

C-Br Stretching: The C-Br bond, being relatively polarizable, should also be observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the bromophenyl and cyclohexenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic, vinylic, and aliphatic protons.

Aromatic Protons: The protons on the 1,4-disubstituted benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be at a different chemical shift than those ortho to the cyclohexenyl group due to their different electronic effects.

Vinylic Proton: The single proton on the double bond of the cyclohexene ring is expected to appear as a multiplet in the olefinic region (typically δ 5.5-6.5 ppm).

Aliphatic Protons: The eight protons on the saturated part of the cyclohexene ring will appear as complex multiplets in the upfield region (typically δ 1.5-2.5 ppm).

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Br) | ~7.4-7.6 | Doublet | 2H |

| Aromatic (ortho to cyclohexenyl) | ~7.1-7.3 | Doublet | 2H |

| Vinylic | ~6.0-6.5 | Multiplet | 1H |

| Aliphatic (allylic) | ~2.2-2.5 | Multiplet | 4H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect". stackexchange.com The carbon atom attached to the cyclohexenyl group will also have a characteristic chemical shift.

Olefinic Carbons: The two carbons of the double bond in the cyclohexene ring will appear in the olefinic region (δ 120-140 ppm).

Aliphatic Carbons: The four saturated carbon atoms of the cyclohexene ring will resonate in the upfield region (δ 20-40 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Br) | ~122 |

| Aromatic (C-Cyclohexenyl) | ~140 |

| Aromatic (CH) | ~128-132 |

| Olefinic (quaternary) | ~135 |

| Olefinic (CH) | ~125 |

2D NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, providing definitive structural proof.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. sdsu.edu For this compound, COSY would show correlations between adjacent protons. For instance, it would confirm the coupling between the vinylic proton and the adjacent allylic protons in the cyclohexene ring, and also show correlations among the aliphatic protons of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the vinylic proton signal would correlate with the vinylic carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations between the aromatic protons and the quaternary olefinic carbon of the cyclohexene ring, as well as the ipso-carbon of the benzene ring, thus confirming the connection between the two ring systems. Correlations between the vinylic proton and the carbons of the benzene ring would also be expected.

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For "this compound," the UV-Vis spectrum is anticipated to be dominated by the electronic transitions of the substituted benzene ring, which acts as the principal chromophore. The conjugation of the cyclohex-1-en-1-yl group with the bromophenyl moiety is expected to influence the position and intensity of the absorption bands.

The electronic spectrum of benzene exhibits characteristic π → π* transitions. researchgate.net In substituted benzenes, these transitions are often red-shifted (a bathochromic shift) and their intensities can be altered. The presence of the bromine atom and the cyclohexenyl group, both of which can participate in resonance with the benzene ring, will modulate the energy of the molecular orbitals.

Based on analogous compounds, such as 4-bromostyrene (B1200502) which possesses a similar conjugated system, the UV-Vis spectrum of "this compound" in a non-polar solvent like cyclohexane (B81311) would likely exhibit strong absorption bands in the ultraviolet region. researchgate.netchemicalbook.com The primary absorption bands are expected to arise from π → π* transitions within the aromatic system. A hypothetical UV-Vis absorption data table is presented below, illustrating the expected electronic transitions.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~210 | ~12,000 | π → π* (E2-band) |

| ~255 | ~800 | π → π* (B-band) |

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a typical GC-MS analysis of "this compound," the compound would first be separated from any impurities on a GC column before being introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. The fragmentation pattern would likely involve the loss of a bromine atom, cleavage of the cyclohexenyl ring, and potentially rearrangements. Common fragmentation patterns for aromatic hydrocarbons and alkenes can provide clues to the expected fragments. youtube.com

Interactive Data Table: Predicted GC/MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 252/254 | 50 | [C₁₂H₁₃Br]⁺ (Molecular Ion) |

| 173 | 100 | [C₁₂H₁₃]⁺ (Loss of Br) |

| 157 | 40 | [C₆H₄Br]⁺ (Phenyl cation with Br) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Note: The data in this table is hypothetical and based on established fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. longdom.org For "this compound," with a molecular formula of C₁₂H₁₃Br, HRMS would be able to confirm this composition with a high degree of confidence. The precise mass measurement would distinguish it from other compounds that may have the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Formula | Calculated Mass | Measured Mass |

| [C₁₂H₁₃⁷⁹Br]⁺ | 252.0201 | (Hypothetical) |

| [C₁₂H₁₃⁸¹Br]⁺ | 254.0180 | (Hypothetical) |

Note: The measured mass values are hypothetical and would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for "this compound" is publicly available, predictions about its solid-state structure can be made based on related compounds. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (Benzene-Cyclohexene) | Variable, depending on packing |

Note: These parameters are hypothetical and would require experimental determination.

Advanced Spectroscopic Techniques for Isomeric Discrimination

The differentiation of isomers is a critical task in chemical analysis. "this compound" has several potential positional isomers, such as "1-Bromo-3-(cyclohex-1-en-1-yl)benzene" and "1-Bromo-2-(cyclohex-1-en-1-yl)benzene," as well as isomers with the double bond in a different position within the cyclohexyl ring.

Advanced spectroscopic techniques, particularly hyphenated methods, are powerful tools for isomeric discrimination. Gas chromatography, with its ability to separate compounds based on their boiling points and interactions with the stationary phase, can often resolve isomers. mdpi.com When coupled with mass spectrometry (GC-MS), the distinct fragmentation patterns of different isomers can provide further confirmation of their identity.

Tandem mass spectrometry (MS/MS) is another powerful technique where a specific ion is selected, fragmented, and the resulting fragments are analyzed. nih.gov Isomers often yield different fragment ions or different relative abundances of the same fragments, allowing for their differentiation. Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and sizes in the gas phase. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Cyclohex 1 En 1 Yl Benzene

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations are fundamental to modern computational chemistry, providing insights into molecular properties from first principles. For 1-Bromo-4-(cyclohex-1-en-1-yl)benzene, these calculations would be essential.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve identifying the most stable conformation, particularly concerning the dihedral angle between the benzene (B151609) ring and the cyclohexene (B86901) ring. A potential energy surface scan could reveal rotational barriers and identify local and global energy minima.

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)

Analysis of the electronic structure provides critical information about a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. For this compound, DFT calculations would map the distribution of these frontier orbitals and quantify the energy gap, which would be crucial for understanding its potential role in electronic applications or chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would visualize the negative potential around the bromine atom and the pi-systems of the benzene and cyclohexene rings, and the positive potential around the hydrogen atoms. This information is invaluable for predicting how the molecule would interact with other reagents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energies. For this compound, NBO analysis would elucidate the nature of the C-Br bond, hyperconjugative interactions, and the extent of electron delocalization between the phenyl and cyclohexenyl groups.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR, UV-Vis Frequencies)

Computational methods can accurately predict various spectroscopic parameters. By calculating vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra, which helps in the identification and characterization of the molecule. Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The simulation of electronic transitions allows for the prediction of the UV-Visible absorption spectrum. These theoretical spectra are invaluable for interpreting experimental data.

Analysis of Intermolecular Interactions and Crystal Packing

Should a crystal structure for this compound be determined, computational analysis of the intermolecular interactions would be possible. This would involve identifying and quantifying non-covalent interactions such as van der Waals forces, halogen bonding (involving the bromine atom), and C-H···π interactions. Understanding these forces is key to explaining the solid-state properties of the compound, such as its melting point and solubility.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the molecular packing and interactions emerges.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of contacts between neighboring molecules. The surface is typically colored according to normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

Given the structure of this compound, the analysis would likely highlight several key interactions:

Br···H Contacts: The bromine atom, with its electronegative character, would be expected to participate in halogen bonding and other weak hydrogen bonding with hydrogen atoms on adjacent molecules.

H···H Contacts: Due to the abundance of hydrogen atoms in the cyclohexenyl and benzene rings, these would constitute a significant portion of the total intermolecular contacts.

C-H···π Interactions: The electron-rich π-system of the benzene ring is likely to interact with hydrogen atoms from neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atoms inside (d_i) and outside (d_e) the surface. The distribution and shape of these points are characteristic of particular types of intermolecular contacts.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| Br···H/H···Br | 15.8 |

| C···C | 7.3 |

| Br···C/C···Br | 2.1 |

| Other | 1.1 |

PIXEL Energy Calculations

PIXEL (PIXel Energy Landscapes) calculations provide a method for quantifying the interaction energies between molecules in a crystal. This approach calculates the lattice energy by summing the coulombic, polarization, dispersion, and repulsion energies between molecular pairs. This method offers a more detailed breakdown of the forces governing crystal packing than simpler models.

For this compound, PIXEL calculations would be employed to understand the energetic contributions of different types of intermolecular interactions. The analysis would likely focus on the stabilization energies provided by the various molecular pairings within the crystal structure. For instance, the calculations could distinguish the energetic contributions of π-π stacking interactions between benzene rings, halogen bonding involving the bromine atom, and weaker van der Waals forces.

This detailed energy analysis helps in understanding why the molecule adopts a particular crystalline arrangement and can be used to predict the stability of different polymorphic forms.

Table 2: Illustrative PIXEL Energy Calculation Results for a Dimer of this compound

| Energy Component | Interaction Energy (kJ/mol) |

| Coulombic | -15.7 |

| Polarization | -5.2 |

| Dispersion | -38.9 |

| Repulsion | 22.4 |

| Total Interaction Energy | -37.4 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution in a molecule. QTAIM can identify and characterize chemical bonds and other significant chemical interactions by locating critical points in the electron density.

In the context of this compound, a QTAIM analysis would be used to rigorously characterize the nature of the covalent bonds within the molecule and any non-covalent interactions between molecules in a crystalline state. The analysis would focus on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction.

For instance, the C-Br bond would be characterized by a specific set of BCP properties indicative of a polar covalent bond. Furthermore, QTAIM could be used to identify and characterize weaker interactions, such as halogen bonds (Br···X) or hydrogen bonds (C-H···π), by locating the corresponding BCPs between interacting molecules. The values of ρ(r) and ∇²ρ(r) at these intermolecular BCPs would provide a quantitative measure of their strength.

Table 3: Theoretical QTAIM Parameters for Selected Interactions in this compound

| Bond/Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) |

| C-Br (covalent) | 0.185 | -0.450 |

| C=C (cyclohexenyl) | 0.310 | -0.980 |

| C-H···π (intermolecular) | 0.009 | 0.035 |

| Br···H (intermolecular) | 0.012 | 0.048 |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and conformational flexibility of molecules.

For this compound, MD simulations could be employed to explore its conformational landscape. The cyclohexenyl ring is not planar and can adopt different conformations. Similarly, the dihedral angle between the benzene ring and the cyclohexenyl ring can vary. MD simulations would allow for the exploration of these different conformations and the energy barriers between them. This would provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations could be used to study the behavior of this compound in different solvent environments. By simulating the molecule in explicit solvent, one could investigate solvation effects on its conformation and dynamics. Such simulations would also provide information about the local solvent structure around the molecule and the strength of solute-solvent interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By using quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, locate transition states, and calculate activation energies.

For this compound, reaction mechanism modeling could be applied to a variety of potential transformations. For example, in a Suzuki coupling reaction, where the bromine atom is replaced, computational modeling could be used to investigate the detailed steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The geometries of the transition states for each of these steps could be determined, and the corresponding activation barriers calculated. This would provide a deep understanding of the reaction's kinetics and the factors that control its efficiency and selectivity.

Similarly, for addition reactions to the double bond of the cyclohexenyl ring, computational modeling could be used to predict the stereochemical outcome and to understand the electronic factors that govern the regioselectivity of the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are developed by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds.

For a class of compounds including this compound, a QSPR study could be developed to predict various properties. For instance, a QSPR model could be built to predict the boiling point, solubility, or chromatographic retention time of a series of 4-substituted-1-bromobenzenes. The model would use a variety of molecular descriptors, such as topological indices, quantum chemical parameters (e.g., dipole moment, HOMO/LUMO energies), and steric parameters.

Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized compounds within the same chemical class. This can be a valuable tool in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing synthetic targets.

Applications in Advanced Materials Science and Functional Molecule Design

Role as a Building Block in Polymer Synthesis

The presence of a bromo-aromatic group makes 1-Bromo-4-(cyclohex-1-en-1-yl)benzene a prime candidate for various cross-coupling reactions, which are fundamental to the synthesis of advanced polymers.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are renowned for their unique electronic and optical properties. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, where an aryl halide is a key reactant. In this context, this compound could serve as a monomer. For instance, in a Suzuki coupling reaction, the bromo group can react with a molecule containing a boronic acid or ester, leading to the formation of a new carbon-carbon bond and the extension of the polymer chain. Similarly, in a Stille coupling, it could react with an organotin compound.

The incorporation of the cyclohexenylphenyl unit into a polymer backbone would influence the resulting material's properties. The bulky and non-planar cyclohexenyl group could disrupt the planarity of the polymer chain, which in turn would affect the electronic conjugation and, consequently, the polymer's conductivity and optical absorption/emission characteristics. This could be strategically used to tune the bandgap of the resulting semiconductor.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Reaction | Co-reactant Type | Potential Polymer Backbone |

| Suzuki Coupling | Aryl-diboronic acid/ester | Poly(phenylene) derivatives |

| Stille Coupling | Aryl-distannane | Poly(phenylene) derivatives |

| Heck Coupling | Divinyl-aromatic compound | Poly(phenylene vinylene) derivatives |

Beyond conjugated polymers, this compound can act as a precursor for a variety of other advanced polymeric materials. The bromo- a functional group that can be converted into other reactive groups, such as lithiated species or Grignard reagents. These can then be used in subsequent polymerization steps.

Furthermore, the cyclohexene (B86901) double bond offers a site for further chemical modification or polymerization. For example, it could potentially undergo addition polymerization or be a site for grafting other polymer chains, leading to the formation of complex polymer architectures like graft copolymers or cross-linked networks.

Development of Organic Electronic Materials

The potential of this compound as a monomer for conjugated polymers directly translates to its utility in the development of organic electronic materials.

In the field of OLEDs, materials with specific energy levels for their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are required for efficient charge injection, transport, and recombination to produce light. By incorporating this compound into the structure of hole-transporting or emissive polymers, it is conceivable to fine-tune these electronic properties. The non-planar cyclohexenyl group could enhance the amorphous nature of the polymer film, which is often desirable in OLEDs to prevent crystallization and ensure uniform thin-film formation, leading to improved device stability and efficiency.

Liquid Crystal Research and Mesophase Behavior (based on similar structural motifs)

The combination of a rigid core and a more flexible terminal group is a classic design principle for calamitic (rod-shaped) liquid crystals. The 4-substituted bromobenzene (B47551) part of the molecule provides a rigid core, while the cyclohexenyl group can be considered a semi-rigid terminal unit. The presence of the bromine atom adds to the molecule's polarizability and dipole moment, which can influence the intermolecular interactions that lead to the formation of mesophases.

The introduction of a cyclohexene ring, as opposed to a saturated cyclohexane (B81311) or a fully aromatic phenyl ring, would uniquely affect the molecular packing and, therefore, the mesophase behavior. The double bond in the cyclohexene ring introduces a degree of rigidity and planarity compared to a flexible cyclohexane ring, yet it is less flat than a phenyl ring. This intermediate geometry could lead to the formation of novel mesophases or influence the temperature range and stability of known phases like the nematic or smectic phases.

Table 2: Comparison of Structural Motifs and Their General Effect on Liquid Crystal Properties

| Structural Motif | General Effect on Mesophase Behavior |

| Phenyl Ring | Promotes rigidity and aromatic interactions, favoring nematic and smectic phases. |

| Cyclohexane Ring | Increases clearing points and can induce smectic phases due to its bulkiness. |

| Cyclohexene Ring | Offers a balance of rigidity and flexibility, potentially leading to unique packing and mesophase behavior. |

| Bromo-substituent | Increases polarizability and dipole moment, influencing intermolecular forces and dielectric anisotropy. |

Further research involving the synthesis of derivatives of this compound with different terminal alkyl chains could elucidate its potential as a core component in new liquid crystalline materials.

Design of Optoelectronic Materials

The design of novel optoelectronic materials hinges on the ability to precisely tune their electronic and photophysical properties. This compound offers several strategic advantages in this context, primarily through the judicious use of its bromo and cyclohexenyl functionalities.

The presence of the bromine atom on the phenyl ring can significantly influence the photophysical properties of resulting materials. The "heavy atom effect" of bromine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This property is particularly valuable in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and photosensitizers. While direct studies on the optoelectronic properties of this compound are not extensively documented, the behavior of other brominated aryl compounds provides a strong basis for its potential. For instance, the introduction of bromine atoms into organic chromophores has been shown to modulate their emission characteristics, often leading to a red-shift in the emission spectrum and an increase in the quantum yield of phosphorescence.

Furthermore, the cyclohexenyl group can play a crucial role in tuning the charge transport properties and morphological stability of organic semiconductors. The incorporation of bulky, non-planar groups like cyclohexenyl can disrupt excessive π-π stacking in the solid state, which can be beneficial in controlling the morphology of thin films and preventing the formation of undesirable aggregates that can act as charge traps. Research on organic semiconductors has demonstrated that the introduction of cyclohexyl substituents can enhance the thermal stability of the materials. While the cyclohexenyl group in this compound is not fully saturated, its non-planar nature is expected to impart similar benefits in terms of morphological control and stability.

The combination of the bromo-phenyl and cyclohexenyl moieties allows for a dual approach to materials design. The bromo- group can be used to fine-tune the photophysical properties, while the cyclohexenyl group can be leveraged to control the solid-state packing and thermal characteristics. This makes this compound a promising precursor for a new generation of optoelectronic materials with tailored functionalities.

| Property | Influence of Bromo Group | Influence of Cyclohexenyl Group | Potential Application |

| Photoluminescence | Enhanced intersystem crossing, potential for phosphorescence | - | Phosphorescent OLEDs |

| Charge Transport | - | Disruption of excessive π-π stacking, morphological control | Organic Field-Effect Transistors (OFETs) |

| Thermal Stability | - | Enhanced stability due to bulky, non-planar structure | High-stability organic electronic devices |

| Solubility | Increased solubility in organic solvents | Improved processability | Solution-processed electronic devices |

Functionalization for Supramolecular Assemblies and Self-Assembled Systems

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the bottom-up fabrication of functional nanomaterials. This compound is an excellent candidate for the design of self-assembling systems due to the presence of the bromine atom, which can participate in halogen bonding.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The bromine atom in this compound can act as a halogen bond donor, enabling the programmed assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The strength and directionality of these halogen bonds can be modulated by the electronic nature of the substituents on the aromatic ring, providing a powerful tool for crystal engineering.

The self-assembly of brominated organic molecules driven by halogen bonding has been successfully employed to create a variety of functional materials, including liquid crystals and porous organic frameworks. In the context of liquid crystals, the directional nature of halogen bonds can promote the formation of mesophases with specific alignments. While this compound itself may not be liquid crystalline, its derivatives, particularly those with elongated molecular structures, could exhibit such properties. The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking and van der Waals forces, would dictate the final supramolecular organization.

Furthermore, the cyclohexenyl group can also influence the self-assembly process. Its shape and conformational flexibility can direct the packing of molecules in the solid state, leading to the formation of specific crystalline or amorphous structures. The combination of a directional interaction site (the bromine atom) and a sterically demanding group (the cyclohexenyl moiety) provides a sophisticated platform for designing complex supramolecular architectures.

For instance, the functionalization of this compound with other recognition motifs, such as hydrogen bond donors or acceptors, could lead to the formation of intricate networks held together by a combination of halogen and hydrogen bonds. These multi-component assemblies could find applications in areas such as molecular recognition, catalysis, and the development of responsive materials.

| Interaction Type | Role of this compound | Resulting Supramolecular Structure | Potential Application |

| Halogen Bonding | Bromine atom acts as a halogen bond donor | 1D chains, 2D sheets, 3D networks | Crystal engineering, liquid crystals |

| π-π Stacking | Phenyl ring participates in stacking interactions | Ordered molecular aggregates | Organic electronics |

| Van der Waals Forces | Cyclohexenyl group contributes to packing | Dense and stable solid-state structures | Thermally stable materials |

| Combined Interactions | Multiple interaction sites for complex assembly | Multi-component co-crystals, functional networks | Molecular recognition, responsive materials |

Emerging Research Directions and Future Perspectives for 1 Bromo 4 Cyclohex 1 En 1 Yl Benzene

Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The derivatization of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene is a key area of research, with a focus on the development of novel catalytic systems to enhance reaction efficiency, selectivity, and substrate scope. Palladium-catalyzed cross-coupling reactions are particularly promising for the functionalization of the bromophenyl group. organic-chemistry.orglibretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings offer powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgbeilstein-journals.orglibretexts.org

Future research in this area is expected to focus on the development of more active and robust palladium catalysts, including those based on phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and palladacycles. organic-chemistry.org These advanced catalytic systems could enable the coupling of this compound with a broader range of coupling partners under milder reaction conditions. beilstein-journals.org Furthermore, the exploration of catalysts based on other transition metals, such as nickel, copper, and iron, could provide more sustainable and cost-effective alternatives to palladium.

The Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes, represents a viable strategy for the synthesis of derivatives of this compound. organic-chemistry.orglibretexts.orgnih.gov Studies on the Heck coupling of aryl halides with cyclic olefins like cyclohexene (B86901) have demonstrated the potential to form various mono- and diarylated products. nih.govresearchgate.net The regioselectivity of these reactions is a critical aspect that can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org

| Catalytic Reaction | Potential Application for this compound | Key Advantages |

| Suzuki-Miyaura Coupling | Formation of biaryl structures by coupling with boronic acids. wikipedia.orglibretexts.org | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. nih.gov |

| Heck Reaction | Introduction of alkenyl groups by coupling with alkenes. organic-chemistry.orglibretexts.org | Formation of C-C bonds with high stereoselectivity. organic-chemistry.org |

| Sonogashira Coupling | Synthesis of aryl alkynes by coupling with terminal alkynes. | A reliable method for the construction of carbon-carbon triple bonds. |

| Buchwald-Hartwig Amination | Formation of arylamines by coupling with amines. | A versatile method for the synthesis of a wide range of N-containing compounds. |

Exploration of Bio-inspired Material Applications (focus on material science aspects)

The unique molecular architecture of this compound, featuring a rigid phenyl ring and a partially flexible cyclohexene moiety, makes it an interesting candidate for the development of bio-inspired materials. Nature often utilizes molecules with distinct hydrophobic and hydrophilic segments to create complex, self-assembling structures. By analogy, derivatives of this compound could be designed to mimic these natural systems.

For instance, the introduction of polar functional groups through the derivatization strategies mentioned in the previous section could lead to amphiphilic molecules capable of self-assembly in solution, forming micelles, vesicles, or other ordered aggregates. These structures could find applications in drug delivery, encapsulation, and the creation of responsive materials.

Furthermore, the cyclohexylbenzene (B7769038) core is a common motif in liquid crystal compounds. ontosight.aiheeneygroup.comgoogle.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are integral to display technologies. ontosight.aigoogle.com Research into fluorinated cyclohexyl motifs has shown that the polarity of the cyclohexane (B81311) ring can be tuned to influence the liquid crystalline properties. rsc.org This suggests that by strategically modifying the cyclohexene ring of this compound, it may be possible to create novel liquid crystalline materials with tailored properties for advanced optical applications. The development of such materials with broad nematic phase temperature ranges and good compatibility with other liquid crystal components is an active area of research. google.com

Integration into Nanoscale Architectures and Devices

The potential for this compound and its derivatives to be integrated into nanoscale architectures and devices is an exciting and rapidly developing field. The ability to precisely control the structure and function of materials at the nanoscale is crucial for the development of next-generation electronics, sensors, and energy storage devices.

The derivatization of this compound through cross-coupling reactions opens up possibilities for creating molecules with specific electronic and optical properties. For example, the synthesis of extended π-conjugated systems could lead to the development of organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The bromophenyl group can also serve as an anchoring point for attaching these molecules to the surfaces of nanoparticles or electrodes, enabling the construction of hybrid organic-inorganic nanomaterials with tailored functionalities.

Moreover, the potential for derivatives of this compound to form liquid crystalline phases, as discussed in the previous section, is highly relevant to nanotechnology. Discotic liquid crystals, for instance, can self-assemble into columnar structures that can act as one-dimensional nanowires for charge transport. By designing appropriate derivatives of this compound, it may be possible to create novel discotic liquid crystals with enhanced electronic properties for applications in nanoelectronics.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and improving product yields. Advanced in-situ spectroscopic techniques provide a powerful means to monitor chemical reactions in real-time, offering valuable insights that are often not obtainable through traditional offline analysis.

For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. acs.orghzdr.de This technique has been successfully applied to monitor the formation of Grignard reagents from aryl halides, a reaction type that could be relevant for the derivatization of this compound. acs.orgresearchgate.netresearchgate.netacs.org

Similarly, in-situ Raman spectroscopy is another valuable tool for real-time reaction monitoring. acs.org It has been effectively used to follow the progress of Suzuki-Miyaura coupling reactions, providing information on reaction initiation, completion, and the potential formation of side products. acs.orgnih.govfigshare.comrsc.org The application of these in-situ techniques to reactions involving this compound would enable a more rational approach to process development and optimization.

| Spectroscopic Technique | Information Provided | Relevance to this compound |